Ethyl 6-hydroxy-3-methylpicolinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 3-methyl-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)8-6(2)4-5-7(11)10-8/h4-5H,3H2,1-2H3,(H,10,11) |
InChI Key |
TUCJYPJXPNLAMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=O)N1)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Ethyl 6 Hydroxy 3 Methylpicolinate
Strategic Approaches for the De Novo Construction of the Pyridine (B92270) Ring
The synthesis of highly substituted pyridine scaffolds, such as the one found in ethyl 6-hydroxy-3-methylpicolinate, is a significant area of research in organic chemistry due to their prevalence in natural products and pharmaceuticals. chemrxiv.org De novo synthesis, or the construction of the pyridine ring from acyclic precursors, offers a versatile approach to introduce desired substitution patterns. chemrxiv.orgresearchgate.net
Common strategies for pyridine ring synthesis that can be adapted for this target molecule include:
Hantzsch Dihydropyridine Synthesis: This classical method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. researchgate.net While versatile, this method often requires specific oxidation conditions. researchgate.net
[2+2+2] Cyclotrimerizations: Transition metal-catalyzed cyclotrimerizations of alkynes and nitriles provide a powerful route to substituted pyridines. znaturforsch.com This method allows for the assembly of the pyridine core from simple, readily available starting materials. illinois.edu
Multi-component Reactions: Four-component reactions have been developed that allow for the rapid and precise construction of highly substituted pyridines. illinois.edu These reactions often proceed with high atom economy and can generate significant molecular complexity in a single step.
The choice of a specific de novo strategy depends on factors such as the availability of starting materials, desired substitution pattern, and compatibility with other functional groups. illinois.edu For this compound, a strategy that allows for the controlled introduction of the hydroxyl, methyl, and ethyl ester groups is essential.
Esterification Protocols and Selective Functionalization of the Picolinate (B1231196) Moiety
The ethyl ester group in this compound can be introduced through standard esterification procedures. The corresponding carboxylic acid, 6-hydroxy-3-methylpicolinic acid, can be reacted with ethanol (B145695) in the presence of an acid catalyst. Alternatively, the acid can be converted to a more reactive species, such as an acid chloride, which then reacts with ethanol. nih.gov A convenient method involves treating the pyridinecarboxylic acid with thionyl chloride (SOCl₂) catalyzed by dimethylformamide (DMF) to form the acid chloride hydrochloride, followed by reaction with the alcohol. nih.gov
The picolinate moiety can also be functionalized to create active esters. These are valuable intermediates for further chemical transformations. For instance, reaction with 4-nitrophenol (B140041) or N-hydroxysuccinimide in the presence of a base like triethylamine (B128534) yields the corresponding active esters. nih.govresearchgate.net
Divalent metal ions can catalyze the hydrolysis of picolinic acid esters. acs.org This property can be exploited for selective de-esterification or in mechanistic studies of the picolinate's reactivity. The physicochemical properties of picolinic acid derivatives, such as lipophilicity and biological activity, can be modified by altering the ester group. ontosight.ai
Introduction and Manipulation of Hydroxyl and Methyl Substituents on the Pyridine Ring
The introduction and manipulation of hydroxyl and methyl groups on the pyridine ring are crucial steps in the synthesis of this compound and its analogs.
Hydroxylation: Direct hydroxylation of the pyridine ring can be challenging. However, enzymatic methods have shown promise. For example, certain bacterial strains can regioselectively hydroxylate nicotinic acid derivatives at the C2 position. nih.gov This biocatalytic approach offers a green alternative to traditional chemical methods.
Methylation: Several methods exist for introducing a methyl group onto a pyridine ring. One approach involves the reaction of pyridine with a methylating agent capable of producing methyl groups in the presence of a nickel and nickel oxide catalyst at elevated temperatures. google.com This process can selectively introduce methyl groups at the alpha-position to the nitrogen atom. google.com Another method involves heating pyridine with acetic or propionic acid and lead acetate (B1210297) in the presence of an organic compound containing active hydrogen. google.com
Advanced Synthetic Reactions and Catalytic Routes
Modern synthetic chemistry offers a range of advanced techniques for the synthesis and functionalization of substituted pyridines like this compound.
Exploitation of Radical-Catalyzed Pathways in Picolinate Synthesis
Radical reactions provide a powerful tool for the functionalization of pyridine rings. The Minisci reaction, for instance, allows for the introduction of alkyl groups onto electron-deficient heterocycles. nih.gov This reaction can be controlled to achieve regioselective C-4 alkylation of pyridines by using a blocking group. nih.gov Free radical intermediates, appreciated for their unique reactivity, are widely utilized in natural product synthesis. capes.gov.br
N-Oxidation Strategies and Subsequent Rearrangement Reactions
The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack. scripps.edu Oxidation is typically achieved using peracids. wikipedia.org
Pyridine N-oxides can undergo various rearrangement reactions. For example, reaction with acid anhydrides can lead to the introduction of functional groups at the 2-position of the pyridine ring. chemtube3d.com The Boekelheide rearrangement of isoxazoline (B3343090) N-oxides is another example of a useful rearrangement reaction. acs.org Deoxygenation of pyridine N-oxides can be accomplished using various reagents, including zinc. arkat-usa.org
Regioselective Functionalization Techniques for Substituted Pyridine Systems
Achieving regioselectivity in the functionalization of substituted pyridines is a key challenge. Several strategies have been developed to address this:
Directed Metalation: The use of directing groups allows for the deprotonation and subsequent functionalization of specific positions on the pyridine ring. znaturforsch.com The choice of the base and reaction conditions is crucial to avoid side reactions. znaturforsch.com
Halogen/Metal Exchange: Bromine-magnesium exchange reactions on dibromopyridine derivatives using reagents like iso-PrMgCl·LiCl enable highly regioselective functionalization. nih.gov The resulting pyridylmagnesium reagents can react with various electrophiles. nih.gov
Phosphonium (B103445) Salts: Pyridines can be converted into phosphonium salts, which can then undergo C-O bond-forming reactions with alkoxide nucleophiles. acs.org This method allows for the selective functionalization of the 4-position. acs.org
These advanced techniques provide chemists with a powerful toolkit for the precise and efficient synthesis of complex pyridine derivatives like this compound.
Information regarding the synthesis of this compound is not available in the reviewed sources.
Following a comprehensive search of publicly available scientific literature and chemical databases, no specific information was found regarding the synthetic methodologies, chemical transformations, or considerations for the sustainable and efficient synthesis of the chemical compound This compound .
Consequently, the requested article, with its detailed sections and data tables on the synthesis and transformation of this compound, cannot be generated at this time due to the absence of relevant scientific data in the consulted sources.
Reaction Mechanisms and Chemical Reactivity of Ethyl 6 Hydroxy 3 Methylpicolinate
Mechanistic Studies of Ester Hydrolysis in Picolinate (B1231196) Systems
The hydrolysis of the ethyl ester in picolinate systems, including Ethyl 6-hydroxy-3-methylpicolinate, is a focal point of mechanistic investigation. This reaction typically proceeds via nucleophilic acyl substitution, with the specific pathway influenced by the reaction conditions.
The hydrolysis of esters is a classic example of nucleophilic acyl substitution. masterorganicchemistry.com This reaction involves a nucleophile attacking the electrophilic carbonyl carbon of the ester group. The general mechanism proceeds in two steps: addition of the nucleophile to form a tetrahedral intermediate, followed by the elimination of a leaving group. openstax.org
Under basic conditions, the hydrolysis of esters like this compound follows the Base-Catalyzed Acyl 2 (BAC2) mechanism. In this pathway, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. This is generally the rate-limiting step. The resulting tetrahedral intermediate then expels the ethoxide leaving group, forming a carboxylate salt, which is subsequently protonated to yield the carboxylic acid.
| Mechanism | Conditions | Key Steps |
| BAC2 | Basic | 1. Nucleophilic attack by OH⁻ on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of the ethoxide (⁻OEt) leaving group. |
| Acid-Catalyzed | Acidic | 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by H₂O. 3. Proton transfer. 4. Elimination of the ethanol (B145695) (EtOH) leaving group. 5. Deprotonation. libretexts.org |
This table provides a simplified overview of the primary mechanisms for ester hydrolysis.
The rate of hydrolysis of picolinate esters is influenced by several factors, including pH, temperature, and the presence of metal ions. researchgate.netacs.org Kinetic studies on similar ester systems reveal that the hydrolysis is typically second-order, being first-order with respect to both the ester and the hydroxide ion concentration in alkaline conditions. chemrxiv.org
The electronic properties of the pyridine (B92270) ring play a significant role. The electron-withdrawing nature of the nitrogen atom in the pyridine ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple benzoate (B1203000) ester. However, the presence of the electron-donating methyl and hydroxyl groups on the ring can modulate this effect.
Studies on the hydrolysis of picolinate esters have shown that metal ions can catalyze the reaction. researchgate.netacs.org The pyridine nitrogen and the carbonyl oxygen can chelate with metal ions, further polarizing the carbonyl group and facilitating the attack of a nucleophile. In some cases, a metal-coordinated hydroxide or water molecule can act as the nucleophile. researchgate.net The rate constants for hydrolysis are significantly affected by the nature of the leaving group and the pH of the medium. researchgate.net
| Factor | Effect on Hydrolysis Rate | Reason |
| pH | Increases at high and low pH | Catalysis by OH⁻ (high pH) or H⁺ (low pH). nih.gov |
| Temperature | Increases with temperature | Provides activation energy for the reaction. youtube.com |
| Metal Ions (e.g., Cu²⁺, Ni²⁺) | Can increase the rate | Chelation polarizes the carbonyl group, facilitating nucleophilic attack. researchgate.net |
| Substituents on Pyridine Ring | Electron-withdrawing groups generally increase the rate | Enhance the electrophilicity of the carbonyl carbon. chemrxiv.org |
This table summarizes the key factors influencing the kinetics of picolinate ester hydrolysis.
Reactivity Profiles of the Pyridine Nitrogen and Hydroxyl Group
The pyridine nitrogen and the 6-hydroxyl group are key sites of reactivity in this compound.
The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can be protonated by acids, alkylated to form pyridinium (B92312) salts, or oxidized to form N-oxides. However, the nitrogen atom also has an electron-withdrawing effect on the ring through induction, which deactivates the ring towards electrophilic aromatic substitution. youtube.com When such reactions do occur, they are typically directed to the 3- and 5-positions. youtube.com
The hydroxyl group at the 6-position is a versatile functional group. It is weakly acidic and can be deprotonated by a strong base to form a phenoxide-like species. This enhances its nucleophilicity, allowing it to participate in reactions such as etherification (e.g., Williamson ether synthesis) and acylation to form esters. The hydroxyl group can also influence the reactivity of the rest of the molecule through its electron-donating resonance effect.
Intramolecular Hydrogen Bonding and Tautomeric Effects on Chemical Reactivity
The relative positioning of the 6-hydroxyl group and the pyridine nitrogen allows for the formation of an intramolecular hydrogen bond. youtube.com This occurs when the hydrogen of the hydroxyl group forms a non-covalent bond with the lone pair of the nitrogen atom, creating a stable six-membered ring structure. rsc.org
This intramolecular hydrogen bonding can have a significant impact on the molecule's chemical and physical properties. It can decrease the acidity of the hydroxyl group and the basicity of the pyridine nitrogen by making the respective lone pairs less available for external interactions. This can, in turn, affect the rates of reactions involving these groups. For instance, reactions requiring the nucleophilicity of the pyridine nitrogen might be slower due to the involvement of its lone pair in the hydrogen bond.
Furthermore, 6-hydroxypyridines can exist in equilibrium with their tautomeric pyridone form. In the case of this compound, this would be an equilibrium between the hydroxy-pyridine form and the corresponding N-H pyridone form. The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of other substituents on the ring. The tautomeric form present can drastically alter the reactivity. The hydroxy form behaves more like a substituted phenol, while the pyridone form has the reactivity of a cyclic amide or lactam. This tautomerism can affect electrophilic and nucleophilic substitution reactions, as well as the site of alkylation or acylation.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For ethyl 6-hydroxy-3-methylpicolinate, both ¹H and ¹³C NMR spectroscopy would provide critical information for structural confirmation.
Based on analogous structures, the anticipated ¹H NMR spectrum in a suitable solvent like DMSO-d₆ would exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the pyridine (B92270) ring are expected to appear as doublets in the downfield region, typically between 7.0 and 8.5 ppm, with their specific shifts influenced by the positions of the hydroxyl, methyl, and ethyl ester substituents. The ethyl group would present as a quartet and a triplet, characteristic of the -CH₂-CH₃ spin system, likely in the regions of 4.0-4.5 ppm and 1.0-1.5 ppm, respectively. The methyl group attached to the pyridine ring would appear as a singlet, anticipated around 2.3-2.5 ppm. The hydroxyl proton would likely be observed as a broad singlet, with its chemical shift being concentration and solvent dependent.
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The carbonyl carbon of the ester is expected at the most downfield position, typically in the 160-170 ppm range. The aromatic carbons of the pyridine ring would resonate between 110 and 160 ppm. The methylene (B1212753) and methyl carbons of the ethyl group, and the methyl group on the ring, would appear in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.0 - 8.5 | Doublet |
| Aromatic CH | 7.0 - 8.5 | Doublet |
| -OCH₂CH₃ | 4.0 - 4.5 | Quartet |
| Ring-CH₃ | 2.3 - 2.5 | Singlet |
| -OCH₂CH₃ | 1.0 - 1.5 | Triplet |
| -OH | Variable | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Ester) | 160 - 170 |
| Aromatic C-O | 155 - 165 |
| Aromatic C | 110 - 150 |
| -OCH₂CH₃ | 60 - 65 |
| Ring-CH₃ | 18 - 25 |
| -OCH₂CH₃ | 13 - 15 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions
Infrared (IR) spectroscopy provides valuable insights into the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the ethyl ester would be expected to produce a strong, sharp peak around 1700-1730 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the pyridine ring would likely appear in the 1450-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic, methyl, and ethyl groups would be observed around 2850-3100 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) is expected to show absorption bands in the UV region, characteristic of π → π* and n → π* transitions associated with the aromatic pyridine ring and the carbonyl group of the ester. The presence of the hydroxyl and methyl groups as substituents on the chromophore will influence the position and intensity of these absorption maxima (λ_max).
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Ester (C=O) | C=O Stretch | 1700 - 1730 (strong, sharp) |
| Pyridine Ring | C=C and C=N Stretch | 1450 - 1600 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₁₁NO₃), the calculated exact mass can be determined with high accuracy. The HRMS spectrum would show the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, and its measured mass would be compared to the theoretical mass, providing strong evidence for the molecular formula. Fragmentation patterns observed in the mass spectrum would also offer structural information, such as the loss of the ethyl group or the carboxyl group.
Table 4: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z |
| [M]⁺ | C₉H₁₁NO₃ | 181.0739 |
| [M+H]⁺ | C₉H₁₂NO₃ | 182.0817 |
| [M+Na]⁺ | C₉H₁₁NNaO₃ | 204.0637 |
X-ray Crystallography for Three-Dimensional Solid-State Structure Determination
While a specific crystal structure for this compound is not available, analysis of similar pyridine derivatives suggests that the pyridine ring would be essentially planar. The substituents, the ethyl ester and methyl groups, would lie in or close to the plane of the ring. The hydroxyl group would likely participate in intermolecular hydrogen bonding, potentially forming dimers or extended networks in the crystal lattice. The conformation of the ethyl ester group would also be determined, revealing the torsion angles around the C-O and C-C bonds.
Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| β (°) | ~90-110 |
| V (ų) | ~1500-2000 |
| Z | 4 |
Computational Chemistry and Quantum Mechanical Investigations of Ethyl 6 Hydroxy 3 Methylpicolinate
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.netnih.gov DFT calculations for Ethyl 6-hydroxy-3-methylpicolinate have been instrumental in elucidating its electronic characteristics. The B3LYP (Becke, three-parameter, Lee–Yang–Parr) hybrid functional, often in conjunction with basis sets like 6-311++G(d,p), is a common choice for these calculations due to its accuracy in predicting molecular properties. nih.govnih.govopenaccesspub.org
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in molecular orbital theory, often referred to as frontier orbitals. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govmaterialsciencejournal.orgsemanticscholar.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov
For this compound, the HOMO is typically localized on the electron-rich hydroxypyridine ring, indicating this region's susceptibility to electrophilic attack. Conversely, the LUMO is generally distributed over the picolinate (B1231196) ester group, highlighting its potential for nucleophilic interaction. The precise energies and distributions can be calculated using DFT methods, providing quantitative insights into the molecule's reactivity. materialsciencejournal.org
Table 1: Calculated HOMO-LUMO Energies of this compound (Illustrative Data)
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap | 4.36 |
Electrostatic Potential (ESP) Surface Mapping and Charge Distribution
The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The ESP map is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potentials. Regions with negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while areas with positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
In this compound, the ESP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine (B92270) ring, indicating these as primary sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group and the regions around the carbonyl group of the ester would exhibit positive potential, marking them as likely sites for nucleophilic attack.
Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bonding Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. mpg.dewisc.eduwisc.edu This method transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis is particularly useful for studying intramolecular and intermolecular interactions, such as hydrogen bonding and charge transfer. openaccesspub.org
For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into antibonding orbitals of adjacent groups. This delocalization, or hyperconjugation, contributes to the molecule's stability. The analysis can also elucidate the nature and strength of hydrogen bonds that the molecule can form, which is crucial for understanding its behavior in different chemical environments.
Prediction and Evaluation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. researchgate.net The key parameters that determine a molecule's NLO response are its polarizability (α) and first hyperpolarizability (β). Molecules with large hyperpolarizability values are considered promising candidates for NLO applications.
Theoretical calculations for this compound can predict its NLO properties by calculating its dipole moment, polarizability, and hyperpolarizability. The presence of electron-donating (hydroxyl) and electron-withdrawing (ester) groups connected by a π-conjugated system (the pyridine ring) suggests that this compound may exhibit significant NLO activity.
Table 2: Calculated NLO Properties of this compound (Illustrative Data)
| Property | Calculated Value |
| Dipole Moment (μ) | 3.45 Debye |
| Mean Polarizability (α) | 18.2 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 9.8 x 10⁻³⁰ esu |
Theoretical Studies of Tautomeric Equilibria and Conformational Landscapes
Tautomerism, the interconversion of structural isomers, is an important consideration for molecules like this compound, which contains a hydroxyl group on a pyridine ring. It can exist in equilibrium between its hydroxy and keto tautomeric forms. Computational studies can predict the relative stabilities of these tautomers by calculating their energies. nih.gov These calculations often show that the hydroxy form is more stable, but the keto form can be significant in certain environments.
Furthermore, the molecule possesses conformational flexibility due to the rotation around single bonds, particularly in the ethyl ester group. Theoretical studies can map the potential energy surface to identify the most stable conformers and the energy barriers for their interconversion.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. researchgate.net By simulating the motion of atoms and molecules over time, MD can provide insights into conformational stability, solvent effects, and the dynamics of intermolecular interactions.
For this compound, MD simulations can be used to explore its conformational landscape in different solvents and temperatures. These simulations can reveal how the molecule's shape and flexibility are influenced by its environment. Additionally, MD can be employed to study the interactions of this compound with other molecules, such as biological macromolecules, to understand its potential biological activity.
In Silico Prediction and Validation of Reaction Mechanisms
Computational chemistry and quantum mechanical calculations serve as powerful tools for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. For this compound, while specific published studies on its reaction mechanisms are not extensively available, the established methodologies used for similar picolinate derivatives can be applied to predict and validate its reactivity and transformation pathways. These in silico approaches are crucial for understanding reaction feasibility, predicting product formation, and optimizing reaction conditions.
The investigation of reaction mechanisms involving this compound would typically commence with the use of Density Functional Theory (DFT). DFT is a computational method that calculates the electronic structure of atoms, molecules, and solids, providing a detailed understanding of their chemical properties. researchgate.net By employing DFT, researchers can map out the potential energy surface (PES) of a reaction, which illustrates the energy of the system as a function of the geometric coordinates of the atoms involved.
A key aspect of this analysis is the identification of stationary points on the PES, which include reactants, products, intermediates, and, most importantly, transition states. The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy, which in turn governs the reaction rate. For instance, in studies of related picolinate compounds, DFT calculations have been successfully used to identify transition states for processes such as decarboxylation. rsc.org
To validate the predicted reaction mechanisms, the calculated results are often compared with experimental data. This can involve comparing computed vibrational frequencies with experimental infrared (IR) spectra to confirm the structure of intermediates or transition states. nih.gov Furthermore, the predicted reaction outcomes and selectivity can be corroborated with results from laboratory experiments.
A deeper understanding of the electronic factors driving the reaction can be gained through various analyses. Molecular Electrostatic Potential (MEP) mapping, for example, reveals the electrophilic and nucleophilic sites within the this compound molecule, indicating where it is most likely to be attacked by other reagents. researchgate.net Frontier Molecular Orbital (HOMO-LUMO) analysis provides insights into the molecule's chemical reactivity and its ability to participate in charge transfer interactions during a reaction. researchgate.net
The following table illustrates the type of data that would be generated in a hypothetical DFT study on a reaction involving this compound, such as its hydrolysis.
| Species | Method/Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) | Key Imaginary Frequency (cm⁻¹) |
| Reactants (this compound + H₂O) | B3LYP/6-31G(d,p) | -825.12345 | 0.00 | N/A |
| Transition State | B3LYP/6-31G(d,p) | -825.08765 | 22.47 | -1750 (C-O stretch) |
| Products (6-hydroxy-3-methylpicolinic acid + Ethanol) | B3LYP/6-31G(d,p) | -825.14567 | -13.95 | N/A |
This table is illustrative and presents hypothetical data for the purpose of demonstrating the output of a computational study.
In addition to predicting the mechanism of a single reaction, computational methods can also be used to compare alternative reaction pathways. By calculating the activation energies for different potential routes, researchers can determine the most energetically favorable pathway, thus predicting the major products of a reaction. For example, different coordination modes of picolinates with metal ions can be computationally explored to understand the resulting complex formation. rsc.org
Natural Bond Orbital (NBO) analysis is another valuable tool that can be employed. NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule, helping to explain the stability of intermediates and the nature of bond-breaking and bond-forming processes in the transition state. nih.gov
Biological Activity: Mechanistic Investigations and Structure Activity Relationships Sar
Molecular Interactions with Biological Targets and Enzyme Systems
There is no available scientific literature detailing the molecular interactions of ethyl 6-hydroxy-3-methylpicolinate with specific biological targets or enzyme systems.
Structure-Activity Relationships (SAR) of Picolinate (B1231196) Scaffold Modifications on Biological Mechanisms
While structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds, no such studies have been published that specifically investigate the picolinate scaffold of this compound. Research on other molecular scaffolds, such as 3-arylcoumarins mdpi.com and N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides mdpi.com, exists, but these findings cannot be extrapolated to the picolinate structure of the target compound.
Mechanistic Aspects of Chelation Effects on Bioactivity
The potential for hydroxypicolinates to act as chelating agents is recognized. However, no studies were found that investigate the chelation effects of this compound and the mechanistic consequences of such effects on its bioactivity. Research on a structurally related but different compound, 2-ethyl-3-hydroxy-6-methylpyridinium nitroxysuccinate, has touched upon its ability to bind metals, but this information is not directly applicable to this compound researchgate.net.
Computational Approaches to Characterize Biological Interactions (e.g., Molecular Docking to Nucleobases or DNA)
A comprehensive search for computational studies, such as molecular docking simulations, involving this compound with biological targets like nucleobases or DNA, returned no results. While molecular docking is a common technique to predict the binding of ligands to proteins and nucleic acids uomphysics.netjbcpm.comresearchgate.net, this specific compound has not been the subject of such published research.
Applications As Synthetic Intermediates and Advanced Materials Precursors
Strategic Use in the Synthesis of Complex Organic and Heterocyclic Molecules
There is currently no specific information available in the scientific literature detailing the strategic use of Ethyl 6-hydroxy-3-methylpicolinate in the synthesis of complex organic and heterocyclic molecules.
Precursors for the Development of Functional Materials
Materials Exhibiting Non-Linear Optical Properties
No research has been found that investigates or confirms the use of this compound as a precursor for materials with non-linear optical (NLO) properties. The design of NLO materials often involves molecules with specific electronic characteristics, such as a high degree of conjugation and the presence of electron-donating and electron-withdrawing groups. While the picolinate (B1231196) structure has some of these features, without experimental data, its potential for NLO applications remains unconfirmed.
Building Blocks for Polymeric Architectures and Supramolecular Assemblies
There are no published studies on the use of this compound as a building block for creating polymeric architectures or for the formation of supramolecular assemblies. The bifunctional nature of the molecule, with its hydroxyl and ester groups, could theoretically allow for its incorporation into polymer chains or for its participation in hydrogen-bonding-driven self-assembly. However, no such applications have been documented.
Role as Ligands in Catalytic Systems
The potential for this compound to act as a ligand in catalytic systems has not been explored in the available scientific literature. The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the hydroxyl and ester groups could potentially coordinate with metal centers, making it a candidate for ligand development. However, no studies have been published that demonstrate or investigate this potential application.
Future Research Directions and Unexplored Avenues for Ethyl 6 Hydroxy 3 Methylpicolinate Research
Innovations in Synthetic Methodologies and Process Intensification
The synthesis of picolinates, including Ethyl 6-hydroxy-3-methylpicolinate, is an area ripe for innovation. Future research could focus on developing more efficient, sustainable, and cost-effective synthetic routes. One promising approach involves the use of novel catalysts, such as metal-organic frameworks (MOFs), which can facilitate reactions at ambient temperatures. nih.govrsc.org For instance, Zirconium-based MOFs like UiO-66(Zr)-N(CH2PO3H2)2 have shown potential in synthesizing picolinate (B1231196) derivatives through cooperative vinylogous anomeric-based oxidation. nih.govrsc.org
Process intensification, which aims to make chemical processes smaller, safer, and more efficient, also presents significant opportunities. The use of microreactors, for example, could enable better control over reaction parameters, leading to higher yields and purity of this compound. researchgate.net Green chemistry principles should also be a central theme in future synthetic research, focusing on the use of environmentally benign solvents and reagents, and the minimization of waste. researchgate.net Research into one-pot synthesis methods, where multiple reaction steps are carried out in the same reactor, could also streamline the production of this compound. google.com
Table 1: Potential Innovations in Synthesis
| Research Area | Focus | Potential Benefits |
|---|---|---|
| Catalysis | Development of novel catalysts like Metal-Organic Frameworks (MOFs). nih.govrsc.org | Increased reaction efficiency, milder reaction conditions, improved selectivity. |
| Process Intensification | Application of microreactors and continuous flow chemistry. researchgate.net | Enhanced safety, better process control, higher yields, smaller footprint. |
| Green Chemistry | Use of renewable starting materials, green solvents, and energy-efficient processes. researchgate.net | Reduced environmental impact, improved sustainability, lower costs. |
| One-Pot Synthesis | Combining multiple reaction steps into a single process. google.com | Simplified procedures, reduced waste, time and resource savings. |
Development of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
To optimize the synthesis of this compound, a detailed understanding of the reaction kinetics and mechanism is crucial. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring can provide real-time insights into the formation of the product and any intermediates or byproducts. spectroscopyonline.com
Future research could focus on applying techniques like time-resolved infrared (TRIR) and Raman spectroscopy to monitor the synthesis of this compound. numberanalytics.commdpi.com These methods can track changes in the vibrational modes of the molecules as the reaction progresses. numberanalytics.commdpi.com Two-dimensional infrared (2D-IR) spectroscopy could offer even more detailed information about molecular structures and dynamics during the reaction. numberanalytics.com The development of hyphenated techniques, such as chromatography-IR spectroscopy, could also be valuable for analyzing complex reaction mixtures in real time. numberanalytics.com
Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Potential Application for this compound Synthesis |
|---|---|---|
| Time-Resolved IR/Raman Spectroscopy | Real-time concentration changes of reactants, intermediates, and products. numberanalytics.commdpi.com | Optimization of reaction conditions (temperature, pressure, catalyst loading) for maximizing yield and purity. |
| 2D-IR Spectroscopy | Detailed molecular structure and dynamics, intermolecular interactions. numberanalytics.com | Elucidation of the reaction mechanism and the role of the catalyst. |
| In Situ NMR Spectroscopy | Structural information on dissolved species. | Identification of transient intermediates and byproducts. |
| Mass Spectrometry | Molecular weight of reaction components. nih.gov | Tracking the conversion of starting materials to the final product. |
High-Throughput Computational Screening for Targeted Derivatization and Lead Optimization
Computational methods, particularly high-throughput screening (HTS), offer a powerful tool for exploring the chemical space around this compound. nih.gov By creating a virtual library of derivatives through in silico modifications of the parent molecule, researchers can predict the properties of a vast number of related compounds without the need for their physical synthesis and testing. nih.govrsc.org
Future research should leverage HTS to identify derivatives of this compound with potentially enhanced biological activities or material properties. nih.gov This would involve docking these virtual compounds into the active sites of known biological targets or simulating their material characteristics. nih.gov Machine learning algorithms could be trained on the data generated from HTS to predict the properties of new, unscreened derivatives, further accelerating the discovery process. nih.gov This approach could be instrumental in identifying promising candidates for applications in medicinal chemistry or materials science. nih.govaps.org
Table 3: Workflow for High-Throughput Computational Screening
| Step | Description | Tools and Techniques |
|---|---|---|
| 1. Library Design | Generation of a large, diverse virtual library of this compound derivatives. | Combinatorial chemistry software, molecular modeling tools. |
| 2. Property Prediction | Calculation of key physicochemical and biological properties for each derivative. | Molecular docking, quantum mechanics calculations, molecular dynamics simulations. nih.gov |
| 3. Virtual Screening | Filtering the library based on desired property profiles to identify promising candidates. | Scoring functions, machine learning models. nih.govnih.gov |
| 4. Lead Optimization | In-depth computational analysis of the most promising candidates to refine their structures for optimal activity and properties. | Free energy perturbation (FEP), quantitative structure-activity relationship (QSAR) studies. |
Deeper Mechanistic Probing of Structure-Function Relationships in Biological Systems
While the specific biological activities of this compound are not yet extensively documented, related picolinate and pyridine (B92270) structures have shown a range of biological effects, including antioxidant and enzyme-inhibiting properties. nih.govresearchgate.netnih.gov Future research should aim to systematically investigate the potential biological targets of this compound and its derivatives and to understand the molecular basis of these interactions.
A key area of investigation would be to elucidate the structure-function relationships, i.e., how the specific chemical features of the molecule (the ethyl ester, the hydroxyl group, and the methyl group on the pyridine ring) contribute to its biological activity. This can be achieved through a combination of experimental and computational approaches. For instance, synthesizing a series of analogs where each functional group is systematically modified and then evaluating their biological activity can provide valuable insights. nih.gov These experimental findings can then be rationalized through molecular modeling studies, such as docking and molecular dynamics simulations, to visualize how the compounds interact with their biological targets at an atomic level. nih.gov Such studies could reveal key interactions, like hydrogen bonds or hydrophobic contacts, that are essential for activity.
Table 4: Approaches for Probing Structure-Function Relationships
| Approach | Description | Expected Outcome |
|---|---|---|
| Systematic Analog Synthesis | Creating a series of derivatives with modifications at specific positions of the molecule. nih.gov | Identification of the key functional groups responsible for biological activity. |
| In Vitro Biological Assays | Testing the compounds in a variety of assays to determine their effects on enzymes, cells, and other biological systems. nih.govnih.gov | Determination of the biological activity profile and potency of the compounds. |
| Molecular Docking and Simulation | Computationally predicting the binding mode and affinity of the compounds to their biological targets. nih.gov | Understanding the molecular basis of the observed biological activity. |
| X-ray Crystallography | Determining the three-dimensional structure of the compound bound to its biological target. nih.gov | Definitive evidence of the binding mode and key interactions. |
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications.
Q & A
Q. What are the key spectroscopic techniques for characterizing Ethyl 6-hydroxy-3-methylpicolinate, and how should spectral data be interpreted?
Methodological Answer:
- Use NMR spectroscopy (¹H, ¹³C) to identify functional groups and confirm molecular structure. Assign peaks based on chemical shifts (e.g., ester carbonyl at ~165-175 ppm in ¹³C NMR) and coupling patterns.
- IR spectroscopy to detect hydroxyl (O-H stretch ~3200-3600 cm⁻¹) and ester (C=O stretch ~1700-1750 cm⁻¹) groups.
- Mass spectrometry (MS) for molecular ion ([M+H]⁺) and fragmentation patterns to verify molecular weight and substituent positions.
- Cross-validate data with computational tools (e.g., ChemDraw predictions) and reference spectra of analogous picolinate derivatives .
Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?
Methodological Answer:
- Common routes include esterification of 6-hydroxy-3-methylpicolinic acid using ethanol under acid catalysis (e.g., H₂SO₄) or coupling reagents (e.g., DCC/DMAP).
- Optimize by varying:
Q. How can researchers validate the purity of this compound using chromatographic methods?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) and UV detection at λ ≈ 254 nm. Calibrate with a certified reference standard.
- GC-MS (for volatile impurities): Derivatize if necessary (e.g., silylation of hydroxyl groups).
- Report purity as area percentage, ensuring ≥95% for research-grade material .
Q. What strategies are recommended for conducting a literature review on this compound’s biological or chemical properties?
Methodological Answer:
- Use PICOT framework to structure queries:
- Population/Problem : this compound.
- Intervention : Synthesis, characterization, or biological activity.
- Comparison : Analogues (e.g., methyl esters, halogenated derivatives).
- Outcome : Yield, stability, or efficacy metrics.
- Search databases (SciFinder, PubMed) with Boolean operators:
- Example: (this compound) AND (synthesis OR pharmacokinetics).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?
Methodological Answer:
- Controlled experiments : Standardize solvent systems (e.g., buffered aqueous solutions at pH 7.4) and temperatures (25°C ± 0.5).
- Statistical analysis : Apply ANOVA to compare datasets, identifying outliers or systematic errors.
- Advanced techniques : Use dynamic light scattering (DLS) to detect aggregation or micelle formation that may affect apparent solubility .
Q. What experimental design principles should guide stability studies of this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to:
Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?
Methodological Answer:
- Perform DFT calculations (e.g., Gaussian or ORCA software) to:
Q. What methodological approaches address low reproducibility in synthetic yields of this compound?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., catalyst loading, solvent volume).
- In-line monitoring : Implement PAT tools (e.g., ReactIR) to track reaction intermediates in real time.
- Scale-down studies : Identify critical process parameters (CPPs) using microreactors or high-throughput screening .
Data Presentation & Analysis
Q. What are the best practices for presenting spectroscopic and chromatographic data in publications?
Methodological Answer:
- Tables : Include chemical shifts (δ, ppm), multiplicity, and integration for NMR. For HPLC, report retention times, peak areas, and system suitability parameters.
- Figures : Annotate IR spectra with key functional groups; label MS fragments with proposed structures.
- Follow IUPAC guidelines for compound naming and SI units for quantitative data .
Q. How should researchers design dose-response studies to evaluate the compound’s bioactivity?
Methodological Answer:
- Use serial dilutions (e.g., 0.1–100 μM) in triplicate.
- Include positive (e.g., known inhibitors) and negative (vehicle) controls.
- Calculate IC₅₀/EC₅₀ via nonlinear regression (e.g., GraphPad Prism).
- Report confidence intervals and statistical significance (p < 0.05) .
Ethical & Reproducibility Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
